Cas no 319427-80-0 (1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester)

The compound 1-Piperidinecarboxylic acid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester is a specialized intermediate in organic synthesis, characterized by its piperidine core and cycloheptylamino substituent. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, making it valuable for peptide and heterocycle synthesis. Its structural features contribute to improved solubility and handling in nonpolar solvents, while the cycloheptyl moiety offers steric and electronic modulation for tailored reactivity. This compound is particularly useful in medicinal chemistry for the development of pharmacologically active molecules, where precise functionalization and controlled reactivity are critical. Its synthetic versatility makes it a practical choice for research and industrial applications.
1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester structure
319427-80-0 structure
Product Name:1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester
CAS No:319427-80-0
MF:C17H32N2O2
MW:296.448184967041
MDL:MFCD04114959
CID:301244
PubChem ID:43652159
Update Time:2025-06-08

1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester
    • 1-Boc-4-cycloheptylamino-piperidine
    • 1-BOC-4-CYCLOHEPTYLAMINOPIPERIDINE,
    • tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate
    • DTXSID40656262
    • AB19330
    • SCHEMBL1001665
    • C17H32N2O2
    • AKOS009846246
    • tert-Butyl4-(cycloheptylamino)piperidine-1-carboxylate
    • CS-0450969
    • 319427-80-0
    • tert-butyl 4-(cycloheptylamino)-piperidine-1-carboxylate
    • UGNLRZAGDPPVIP-UHFFFAOYSA-N
    • FT-0750812
    • DB-068551
    • 1-boc-4-cycloheptylaminopiperidine
    • MDL: MFCD04114959
    • Inchi: 1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-10-15(11-13-19)18-14-8-6-4-5-7-9-14/h14-15,18H,4-13H2,1-3H3
    • InChI Key: UGNLRZAGDPPVIP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)NC1CCCCCC1)=O

Computed Properties

  • Exact Mass: 296.24600
  • Monoisotopic Mass: 296.246
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: 3.6

Experimental Properties

  • PSA: 41.57000
  • LogP: 4.02710

1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:319427-80-0)1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester
Order Number:A1035769
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:57
Price ($):482.0
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Additional information on 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester

Introduction to 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester (CAS No. 319427-80-0)

1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 319427-80-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine derivative class, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of a carboxylic acid ester group at the 1-position and a cycloheptylamino substituent at the 4-position, along with a tert-butyl (1,1-dimethylethyl) group, contributes to its unique chemical properties and potential biological activities.

The synthesis and structural optimization of 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester have been subjects of extensive research due to its promising pharmacological profile. Piperidine derivatives are well-known for their role as key pharmacophores in various therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The incorporation of the bulky cycloheptylamino group enhances the compound's solubility and metabolic stability, making it an attractive candidate for further development.

In recent years, there has been a growing interest in exploring novel piperidine-based scaffolds for their potential applications in medicinal chemistry. The structural features of 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester make it a versatile building block for designing molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, modifications at the carboxylic acid ester moiety can influence the compound's bioavailability and pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential in modulating enzyme activity. Piperidine derivatives have been shown to interact with various biological targets by occupying specific binding pockets. The presence of the cycloheptylamino group at the 4-position of the piperidine ring can serve as a critical pharmacophore for interactions with proteins such as kinases and proteases. These interactions are often pivotal in therapeutic interventions aimed at inhibiting or activating specific enzymatic pathways.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester with high precision. Molecular docking studies have revealed that this compound can effectively bind to active sites of target proteins through hydrogen bonding networks and hydrophobic interactions. Such insights have guided the design of more potent analogs with improved pharmacological profiles.

The synthetic route to 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester involves multi-step organic transformations that highlight the compound's complexity and synthetic challenge. Key steps include nucleophilic substitution reactions to introduce the cycloheptylamino group followed by esterification to incorporate the carboxylic acid ester moiety. The use of protective groups ensures regioselectivity during synthesis, preventing unwanted side reactions that could compromise yield and purity.

In terms of biological activity, preliminary studies suggest that 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester exhibits moderate inhibitory effects on certain kinases associated with cancer cell proliferation. The bulky cycloheptylamino substituent may contribute to steric hindrance around the ATP-binding site of these enzymes, thereby reducing their activity. Further investigations are warranted to fully elucidate its mechanism of action and therapeutic potential.

The compound's physicochemical properties also play a crucial role in its formulation and delivery. The presence of multiple functional groups affects its solubility in both aqueous and organic solvents, which is essential for developing suitable formulations for in vitro and in vivo studies. Additionally, its stability under various storage conditions is critical for maintaining efficacy during long-term investigations.

Future research directions may focus on exploring derivatives of 1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester that exhibit enhanced potency or selectivity against specific disease targets. By leveraging structure-activity relationship (SAR) studies and high-throughput screening techniques (HTS), researchers can identify novel analogs with improved pharmacological properties.

The integration of machine learning algorithms into drug discovery pipelines has also shown promise in accelerating the development process for compounds like CAS No. 319427-80-0. These algorithms can predict biological activities based on molecular descriptors derived from structural features alone. Such predictions can guide experimental design and prioritize compounds for further validation.

In conclusion,CAS No.319427-80-0 represents a significant advancement in piperidine-based drug design due to its unique structural features and promising biological activities. Its synthesis presents both challenges and opportunities for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound,CAS No319427-80-0 is poised to play an important role in addressing unmet medical needs across various therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:319427-80-0)1-Piperidinecarboxylicacid, 4-(cycloheptylamino)-, 1,1-dimethylethyl ester
A1035769
Purity:99%
Quantity:1g
Price ($):482.0
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